(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyl ester: This step involves the esterification of a suitable carboxylic acid with benzyl alcohol under acidic conditions.
Amidation: The benzyl ester is then reacted with an amine to form the corresponding amide.
Protection and deprotection: The hydroxyl group is protected using a suitable protecting group, followed by deprotection after the desired reactions are completed.
Final esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-phenylpropanal: A structurally related compound with similar functional groups.
Benzyl esters: Compounds with a benzyl group attached to an ester functional group.
Uniqueness
(S)-Ethyl 2-(2-benzyl-3-(benzyloxy)propanamido)acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-benzyl-3-phenylmethoxypropanoyl]amino]acetate |
InChI |
InChI=1S/C21H25NO4/c1-2-26-20(23)14-22-21(24)19(13-17-9-5-3-6-10-17)16-25-15-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,22,24)/t19-/m0/s1 |
InChI Key |
SSNJUAOHJODPRW-IBGZPJMESA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.